(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
Description
(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromobenzoyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone
Properties
IUPAC Name |
(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-23-14-8-2-11(3-9-14)10-15(17(21)22)19-16(20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLQIZNPLJYFPZ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoyl chloride and 4-methoxyaniline.
Formation of Amide Bond: The 4-bromobenzoyl chloride reacts with 4-methoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.
Formation of Prop-2-enoic Acid: The amide is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to form the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enoic acid can be reduced to form a single bond.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of (E)-2-[(4-bromobenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoic acid.
Reduction: Formation of (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid.
Substitution: Formation of (E)-2-[(4-aminobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound may have potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl and methoxyphenyl groups may facilitate binding to specific sites on these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
- (E)-2-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
- (E)-2-[(4-iodobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid
Uniqueness
(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The methoxy group also adds to its uniqueness by affecting its electronic properties and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
